

solubility of 2,4-Dihydroxycinnamic acid in different solvents

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Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

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An In-Depth Technical Guide to the Solubility of **2,4-Dihydroxycinnamic Acid**

Foreword for the Researcher

This document provides a comprehensive technical guide on the solubility of **2,4-Dihydroxycinnamic acid** (also known as Umbellic Acid, CAS 614-86-8). As researchers, scientists, and drug development professionals, we understand that a thorough grasp of a compound's solubility is a critical first step in experimental design, formulation, and ensuring data reproducibility. This guide moves beyond a simple data sheet to explain the physicochemical principles governing the solubility of this molecule and provides actionable, detailed protocols to empower you to determine its solubility in your own laboratory systems. While specific quantitative solubility data for **2,4-Dihydroxycinnamic acid** is not extensively reported in publicly available literature, we will leverage data from its well-studied isomer, Caffeic Acid (3,4-Dihydroxycinnamic acid), to provide reasonable estimations and context. The primary focus will be on the theoretical underpinnings and the practical execution of solubility determination.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its chemical structure and the intermolecular forces it can form with a given solvent. For **2,4-Dihydroxycinnamic acid**, the key features are its aromatic ring, a carboxylic acid group, and two phenolic hydroxyl groups.

Table 1: Core Physicochemical Properties of **2,4-Dihydroxycinnamic Acid**

| Property | Value / Description | Source |
|-------------------|---|----------------------------------|
| Molecular Formula | C ₉ H ₈ O ₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [3] |
| Melting Point | ~202 °C (with decomposition) | [1] |
| Computed XLogP3 | 1.2 | [4] |
| pKa (Predicted) | Carboxylic Acid (pKa ₁): ~4.5Phenolic OH (pKa ₂): ~8- 9Phenolic OH (pKa ₃): >10 | Inferred from similar structures |

The Role of Functional Groups and Polarity

2,4-Dihydroxycinnamic acid is an amphiphilic molecule, possessing both polar and non-polar characteristics:

- Polar Groups: The carboxylic acid (-COOH) and two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups are the primary drivers of its solubility in polar solvents like water, ethanol, and methanol.
- Non-Polar Group: The benzene ring is non-polar and contributes to its solubility in organic solvents with some non-polar character.

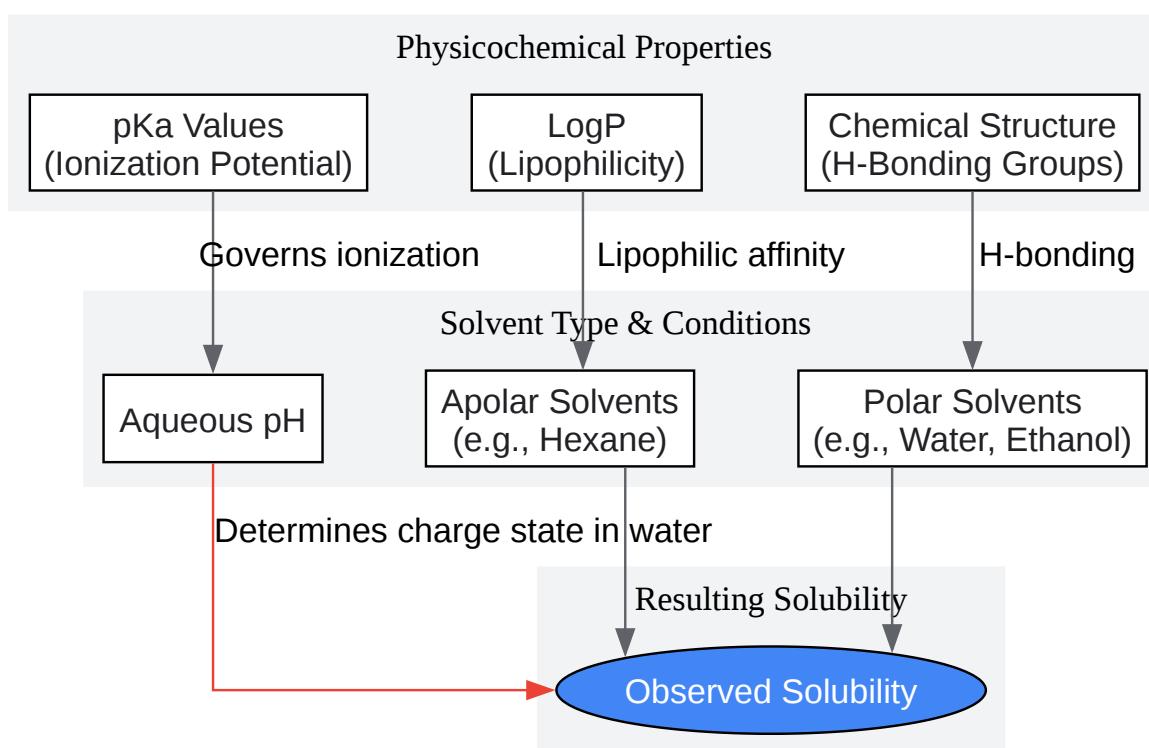
The interplay between these groups dictates the molecule's affinity for different types of solvents, a principle often summarized as "like dissolves like."

pH-Dependent Solubility: The Critical Impact of pKa

The ionizability of the carboxylic acid and phenolic hydroxyl groups is arguably the most important factor influencing the aqueous solubility of **2,4-Dihydroxycinnamic acid**. The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation.

- At low pH (e.g., pH < 2): The pH is well below the pKa of all functional groups. The molecule will be in its neutral, protonated form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.
- At mid-range pH (e.g., pH 4-7): The pH is above the pKa of the carboxylic acid (~4.5). This group will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for water, leading to a significant rise in solubility.
- At high pH (e.g., pH > 9): The pH surpasses the pKa of the first phenolic hydroxyl group. This group will also deprotonate to form a phenolate anion (-O⁻), further increasing the charge and polarity of the molecule, and thus further increasing its aqueous solubility.

This relationship is visualized in the diagram below.



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Caption: Relationship between physicochemical properties and solubility.

Solubility Profile: A Comparative and Predictive Overview

Due to the limited direct experimental data for **2,4-Dihydroxycinnamic acid**, we present a profile based on chemical principles and comparative data from its 3,4-isomer, Caffeic Acid.

Note: These values should be considered estimations and serve as a starting point for your own experimental verification.

Table 2: Predicted and Comparative Solubility of **2,4-Dihydroxycinnamic Acid**

| Solvent Class | Solvent | Predicted Solubility of 2,4-DHCA | Comparative Data for Caffeic Acid (3,4-DHCA) | Rationale & Commentary |
|----------------|----------------------------|---|--|--|
| Aqueous | Water (pH < 3) | Low (< 0.5 mg/mL) | Sparingly soluble in cold water[5] | At low pH, the molecule is neutral, limiting its interaction with polar water molecules. Intrinsic solubility is expected to be low. |
| PBS (pH 7.4) | Moderate (0.5 - 1.0 mg/mL) | ~0.5 - 0.65 mg/mL[6][7] | The carboxylate group is ionized, significantly enhancing solubility over the neutral form. | |
| Water (pH > 9) | High (> 2 mg/mL) | Freely soluble in hot water/alkaline solutions[5] | Both the carboxylate and at least one phenolate group are ionized, making the molecule highly polar and water-soluble. | |
| Polar Protic | Ethanol | Soluble (likely > 20 mg/mL) | ~25 mg/mL (warm)[6][7] | Ethanol can engage in hydrogen bonding with the -OH and -COOH groups and its ethyl chain can |

interact with the benzene ring.

| | | | |
|---------------|------------------------------|-----------------------------|--|
| Methanol | Soluble (likely > 20 mg/mL) | Soluble | Methanol is more polar than ethanol and is an excellent solvent for this class of compounds. |
| Polar Aprotic | DMSO | Soluble (likely 5-10 mg/mL) | ~5 mg/mL ^[7] DMSO is a powerful, polar aprotic solvent and an excellent choice for preparing high-concentration stock solutions. |
| DMF | Soluble (likely ~5-10 mg/mL) | ~7 mg/mL ^[6] | Similar to DMSO, DMF is effective at solvating polar functional groups. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Insoluble The high polarity of the hydroxyl and carboxylic acid groups prevents dissolution in non-polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method. This protocol is designed to be a self-validating system to ensure you generate reliable and reproducible data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured.

Detailed Step-by-Step Protocol

- Preparation:
 - Accurately weigh an excess amount of **2,4-Dihydroxycinnamic acid** into a suitable vessel (e.g., a glass vial with a PTFE-lined screw cap). "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A good starting point is 5-10 mg per mL of solvent.
 - Add a precise volume of the chosen solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4).
 - Prepare at least three replicates for each solvent condition.
- Equilibration:
 - Tightly seal the vials.
 - Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period. Causality: A minimum of 24 hours is recommended to ensure equilibrium is reached for poorly soluble compounds.^[8] For robust validation, you can test multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.^[8]
- Sample Separation:

- After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.
- Carefully withdraw a portion of the supernatant using a syringe.
- Attach a syringe filter (e.g., 0.22 μ m PVDF or PTFE) and filter the solution into a clean vial.
Trustworthiness: This step is critical to remove all undissolved microcrystals. Failure to do so will result in an overestimation of solubility.

- Quantification:
 - Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.
 - Determine the concentration of **2,4-Dihydroxycinnamic acid** using a validated analytical method, such as HPLC-UV (detailed in Section 4).

The following diagram illustrates this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable method for quantifying **2,4-Dihydroxycinnamic acid** in solution.

Principle

The method separates the analyte from any potential impurities or degradants on a C18 column. The amount of UV light absorbed by the compound as it passes through the detector is proportional to its concentration. A standard curve is used to correlate UV absorbance with concentration.

Protocol for Quantification

- Preparation of Standards:

- Prepare a 1 mg/mL stock solution of **2,4-Dihydroxycinnamic acid** in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).
- Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The solvent for dilution should be the mobile phase used for the HPLC analysis.

• HPLC-UV Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: Cinnamic acids absorb strongly in the UV range. A wavelength of ~320-330 nm is appropriate.
- Column Temperature: 30 °C.

• Analysis and Calculation:

- Inject the calibration standards to generate a standard curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r^2) of ≥ 0.995 for trustworthiness.
- Inject the diluted, filtered samples from the solubility experiment.
- Determine the concentration in the diluted sample using the standard curve equation ($y = mx + c$).
- Calculate the original solubility in the undiluted sample by multiplying by the dilution factor.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Conclusion

The solubility of **2,4-Dihydroxycinnamic acid** is a complex interplay of its structural features and the properties of the solvent system, most notably the pH of aqueous solutions. While quantitative data in the literature is scarce, a predictive understanding can be achieved by analyzing its functional groups and comparing it to its well-characterized isomer, Caffeic Acid. For researchers requiring precise values for formulation or bioassays, the Shake-Flask method coupled with HPLC-UV analysis provides a robust and reliable path to generating high-quality, in-house data. This guide provides the foundational knowledge and detailed protocols necessary to confidently approach the challenge of characterizing the solubility of this important molecule.

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